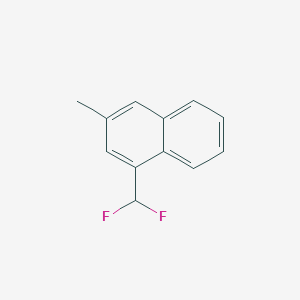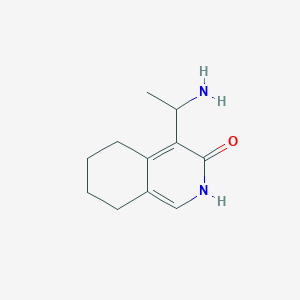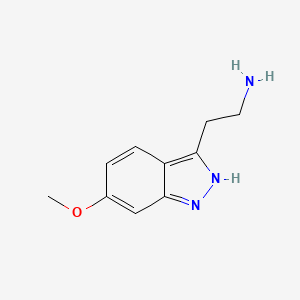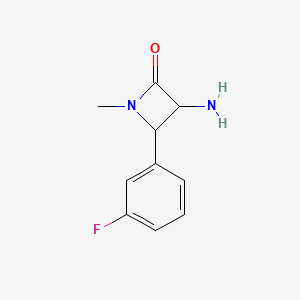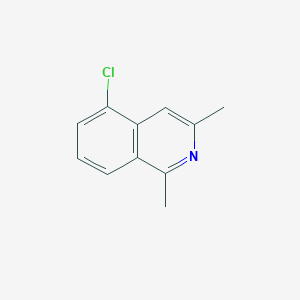
5-Chloro-1,3-dimethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,3-dimethylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Bischler-Napieralski reaction is often employed, where a β-phenylethylamine derivative is cyclized using polyphosphoric acid or phosphorus oxychloride .
Another method involves the chlorination of 1,3-dimethylisoquinoline using triphosgene as a chlorinating agent in the presence of N,N-dimethylacetamide (DMAC) in 1,2-dichloroethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation and nitration reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated and nitrated isoquinoline derivatives.
Scientific Research Applications
5-Chloro-1,3-dimethylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethylisoquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate with DNA, inhibiting DNA replication and transcription. It may also inhibit specific enzymes, such as topoisomerases, which are involved in DNA unwinding and replication .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the chlorine and methyl groups.
1,3-Dimethylisoquinoline: Similar structure but without the chlorine atom.
5-Chloroisoquinoline: Similar structure but without the methyl groups
Uniqueness
5-Chloro-1,3-dimethylisoquinoline is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to its unsubstituted counterparts .
Properties
CAS No. |
21158-90-7 |
|---|---|
Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-chloro-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-6-10-9(8(2)13-7)4-3-5-11(10)12/h3-6H,1-2H3 |
InChI Key |
GIKHNSWMXHYYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


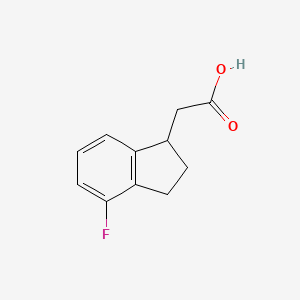
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)
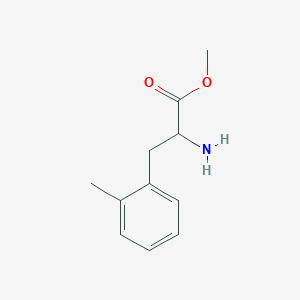


![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
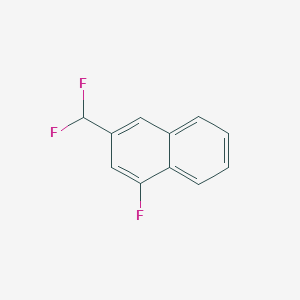
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
